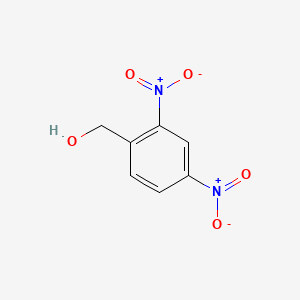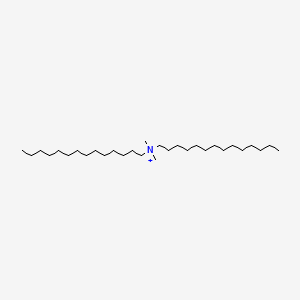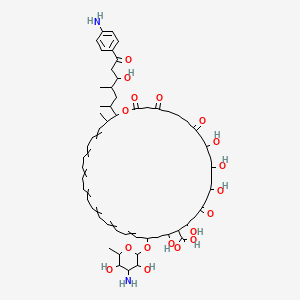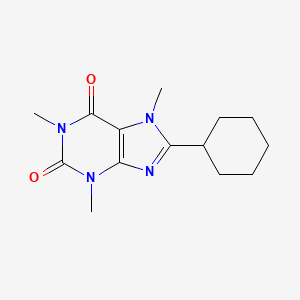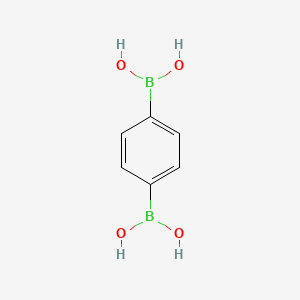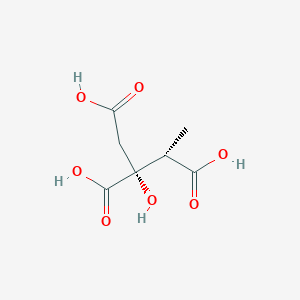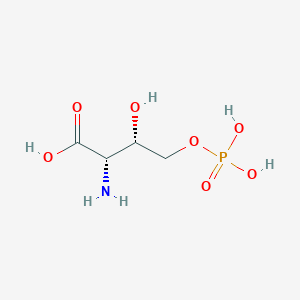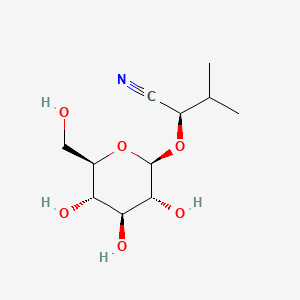
Epiheterodendrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiheterodendrin is a natural product found in Hordeum vulgare, Oemleria cerasiformis, and Rhodotypos scandens with data available.
Wissenschaftliche Forschungsanwendungen
Cyanogenesis in Barley
Epiheterodendrin, a cyanogenic β-d-glucoside derived from leucine, is specifically accumulated in the leaf epidermis of barley (Hordeum vulgare L.). Barley leaves, however, are not cyanogenic due to the absence of a cyanide-releasing β-d-glucosidase. Research by Nielsen et al. (2006) in "Planta" focused on reconstituting cyanogenesis in barley leaf epidermal cells through the expression of a cyanogenic β-d-glucosidase from sorghum. This led to a significant reduction in colonization by Blumeria graminis, the fungus causing barley powdery mildew (Nielsen et al., 2006).
Biochemical Analysis and Synthesis
Nielsen et al. (2002) in "Plant Physiology" studied the presence of cyano glucosides, including epiheterodendrin, in barley seedlings. Epiheterodendrin was the only cyanogenic glucoside among them, comprising 12-18% of the total cyano glucosides content. This study suggests the biochemical pathways for the formation of these compounds and their localization in plant tissues (Nielsen et al., 2002). Moreover, a 2016 study by Møller et al. in "Journal of Natural Products" provided a method for the chemical synthesis of epiheterodendrin, among other cyanogenic glucosides, highlighting a stereocontrolled approach for synthesizing these compounds (Møller et al., 2016).
Eigenschaften
CAS-Nummer |
57103-47-6 |
|---|---|
Produktname |
Epiheterodendrin |
Molekularformel |
C11H19NO6 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |
InChI |
InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8+,9-,10+,11+/m0/s1 |
InChI-Schlüssel |
CQWWASNOGSDPRL-OVHRRVLLSA-N |
Isomerische SMILES |
CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
epiheterodendrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
